Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyridine ring attached to the piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine compounds. One common method involves the alkylation of piperidine with 3-pyridylmethyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate can be compared with other piperidine and pyridine derivatives:
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-carboxamide share structural similarities but differ in their functional groups and chemical properties.
Pyridine Derivatives: Compounds like 3-pyridylmethylamine and 3-pyridylmethyl alcohol have similar pyridine moieties but differ in their substituents and reactivity.
The uniqueness of this compound lies in its combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-8-16(9-6-13)11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYCJXSMOQDUFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353106 |
Source
|
Record name | ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138030-50-9 |
Source
|
Record name | ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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